
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2) is a Boc-protected guanylation reagent widely employed in organic synthesis for introducing guanidine moieties into target molecules. Its molecular formula is C₁₄H₂₂N₄O₄, with a molecular weight of 310.35 g/mol. The compound appears as a white or off-white powder, exhibits a melting point of 85–90°C, and is commercially available with ≥98% purity . It is characterized by two tert-butoxycarbonyl (Boc) groups, which protect the reactive guanidine functionality during synthesis and are subsequently removed under acidic conditions (e.g., trifluoroacetic acid, TFA) .
This reagent is pivotal in synthesizing guanidine-containing compounds, such as arginine mimetics in peptides , isoindole derivatives for Diels-Alder reactions , and inhibitors targeting enzymes like sphingosine kinase . Its utility stems from its stability under standard reaction conditions and compatibility with diverse substrates, including amines and alcohols .
Preparation Methods
N,N’-Di-Boc-1H-pyrazole-1-carboximidamide is typically prepared by reacting 1 equivalent of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine . The reaction conditions involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield. Industrial production methods may involve scaling up this reaction while optimizing the conditions to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Guanidinylation Reactions
The compound’s primary role is transferring its Boc-protected guanidine group to amines, forming substituted guanidines. This reaction is critical for synthesizing bioactive molecules like (+)-monanchorin, a bicyclic guanidine alkaloid .
General Mechanism:
- Reaction with amines under mild conditions (THF or CH₃CN, room temperature).
- Deprotonation of the amine using bases (e.g., DIEA or NaH).
- Nucleophilic attack on the carboxamidine carbon, releasing pyrazole as a byproduct.
Example Reaction:
Key Advantages:
- Mild conditions : Reactions typically proceed at room temperature.
- High yields : 70–95% efficiency in guanidinylation .
- Orthogonal protection : Boc groups are acid-labile, enabling selective deprotection during multi-step syntheses .
Boc Group Stability and Deprotection
The tert-butoxycarbonyl (Boc) groups are stable under basic conditions but cleaved under acidic treatment (e.g., TFA or HCl), releasing the free guanidine.
Deprotection Conditions:
Acid | Time | Temperature | Outcome | Source |
---|---|---|---|---|
Trifluoroacetic acid | 1 hr | 25°C | Free guanidine hydrochloride | |
HCl (4M in dioxane) | 2 hr | 25°C | Deprotected guanidine |
Alkylation and Acylation
The compound reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated guanidines, pivotal in modifying integrin ligands for subtype selectivity .
Cyclization Reactions
Used in iodocyclization and palladium-catalyzed allylic cyclization to synthesize cyclic guanidines, key intermediates for natural products like anatoxin-a(s) .
Material Science
Employed in polymer synthesis due to its ability to form hydrogen-bonding networks, enhancing material stability .
Reaction Optimization
- Solvent Compatibility : Soluble in methanol, chloroform, and THF; insoluble in water .
- Catalysts : Heavy metals (e.g., HgCl₂) or coupling agents (e.g., EDCI) improve reaction rates for sterically hindered amines .
Comparative Reactivity
Reagent | Reactivity with Sterically Hindered Amines | Yield Range |
---|---|---|
This compound | High | 70–95% |
S-Methylisothiourea | Moderate | 50–70% |
Diprotected triflylguanidines | Low | 30–60% |
Scientific Research Applications
Drug Development
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its utility is particularly notable in the development of:
- Anti-Cancer Agents : The compound is involved in synthesizing guanidine derivatives that exhibit anti-cancer properties.
- Anti-Inflammatory Drugs : Research indicates that derivatives of this compound can inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory medications .
Biochemical Research
In biochemical studies, this compound is utilized for:
- Enzyme Inhibition Studies : It helps researchers understand the mechanisms of enzyme action and inhibition.
- Receptor Binding Studies : The compound aids in elucidating receptor-ligand interactions, which are critical for drug design and understanding biological pathways .
Material Science
The unique chemical properties of this compound allow its application in material science:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance material properties.
- Nanomaterials : The compound's reactivity makes it suitable for creating advanced nanomaterials with specific functionalities .
Agricultural Chemistry
In agricultural applications, this compound contributes to:
- Agrochemical Formulation : It enhances the efficacy of pesticides and herbicides, improving their performance and reducing environmental impact .
Analytical Chemistry
This compound plays a role in analytical chemistry through:
- Method Development : It is used to develop analytical methods for detecting and quantifying various compounds, thereby improving laboratory efficiency and accuracy .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Study | Application | Findings |
---|---|---|
ChemicalBook | Stereoselective Synthesis | Demonstrated use in synthesizing (+)-monanchorin with high stereoselectivity. |
PubChem | Drug Development | Identified as a key reagent for guanylation reactions relevant to peptide synthesis. |
Sigma-Aldrich | Analytical Chemistry | Utilized in developing methods for peptide synthesis with improved yields. |
Mechanism of Action
The mechanism of action of N,N’-Di-Boc-1H-pyrazole-1-carboximidamide involves its guanidine group, which has a high affinity for carbonates, phosphates, and peptides . This affinity allows the compound to form hydrogen bonds and interact with various molecular targets. The guanidine-based compounds exert their effects through anti-inflammatory, anti-histamine, antihypertensive, hypoglycemic, and antibacterial pathways .
Comparison with Similar Compounds
Comparison with Similar Guanidine-Introducing Reagents
Key Structural and Functional Differences
The table below compares N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with structurally related guanylation reagents:
Key Observations:
- Protection Strategy : Unlike cyanamide or unprotected carboxamidines, this compound’s dual Boc groups prevent unwanted side reactions (e.g., over-guanylation) and enable selective deprotection .
- Reaction Efficiency : Yields with this reagent (35–86%) are comparable or superior to alternatives like N-Boc-S-methylisothiourea (47–66%) , though reaction times are longer (days vs. hours) .
- Cost and Accessibility : Cyanamide is less expensive but lacks Boc protection, limiting its use in multi-step syntheses .
Peptide Modification
This compound enables precise guanidinylation of amino groups in peptides. For example, in the synthesis of arginine mimetics, it achieved 94% coupling efficiency with L-phenylalanine amide, outperforming unprotected reagents that risk side-chain modifications . In contrast, Mitsunobu-based alkylation with N-Boc-S-methylisothiourea required additional steps for Boc removal, reducing overall yield .
Enzyme Inhibitor Development
For sphingosine kinase 2 inhibitors, this compound facilitated guanidine introduction in 76% yield , whereas cyanamide-based routes necessitated optimization via Design of Experiments (DoE) to mitigate lower reactivity .
Limitations and Trade-offs
- Cost : At $X/g (vendor-dependent), it is pricier than cyanamide but offers superior selectivity .
- Reaction Time : Prolonged reaction durations (up to 7 days) may hinder high-throughput applications .
- Solubility: Limited solubility in polar solvents (e.g., water) restricts aqueous-phase reactions, unlike hydrophilic alternatives.
Q & A
Q. What are the primary synthetic applications of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in peptide and peptidomimetic chemistry?
Basic
This reagent is widely used as a guanylation agent to introduce Boc-protected guanidine groups into peptides, peptidomimetics, and macrocyclic compounds. Key applications include:
- Cyclic peptide synthesis : Reacting with amine-containing precursors (e.g., A1 or A2 derivatives) under GP13 conditions to form intermediates for CXCR4-targeted therapeutics .
- Inhibitor development : Facilitating guanidine incorporation in West Nile virus NS2B-NS3 protease inhibitors (e.g., compounds 108d-111d) via Boc-protected intermediates .
- Macrocyclic amidinourea synthesis : Enabling gram-scale production of antifungal agents through sequential guanylation and deprotection steps .
Q. How should researchers characterize the purity and structural integrity of derivatives synthesized using this reagent?
Basic
Analytical workflows typically combine:
- NMR spectroscopy : 1H-NMR (δ 13.25–8.15 for A6; δ 13.29–8.22 for A7) and 13C-NMR (δ 196.2–106.8 for A7) confirm Boc-group retention and structural motifs .
- HPLC : Retention times (e.g., 4.27 min for A6, 4.41 min for A7) and peak symmetry assess purity .
- Mass spectrometry (ESI) : Key m/z signals include [M+H]+ (e.g., 518.0 for A6) and Boc-deprotected fragments (e.g., 318.1 [M-2Boc+H]+) .
Parameter | A6 (Example) | A7 (Example) |
---|---|---|
1H-NMR δ range | 13.25–8.15 | 13.29–8.22 |
HPLC tR (min) | 4.27 | 4.41 |
MS [M+H]+ | 518.0 | 532.1 |
Q. What methodologies optimize guanylation reactions using this reagent in complex systems?
Advanced
Optimization strategies include:
- Stoichiometry : Use 2 equivalents of reagent and 3 equivalents of DIPEA for efficient coupling, as seen in peptidomimetic inhibitor synthesis .
- Reaction time : Extended durations (3 days) enhance yields in sphingosine kinase inhibitor synthesis .
- Solvent selection : THF or CH3CN improves solubility and reduces side reactions during guanylation .
Q. How can researchers resolve contradictions in analytical data during multi-step syntheses?
Advanced
- Cross-validation : Combine NMR, HPLC, and MS to confirm intermediate structures (e.g., distinguishing Boc-deprotected vs. over-guanylated products) .
- Stability testing : Monitor Boc-group integrity under acidic conditions (e.g., HBr/acetic acid deprotection) to avoid premature cleavage .
- Impurity profiling : Use preparative HPLC (as in inhibitor 76-78 purification) to isolate and identify by-products .
Q. What are critical storage and handling protocols for this reagent?
Basic
- Storage : -20°C in sealed containers to prevent moisture absorption and degradation .
- Handling : Use inert atmospheres (N2/Ar) during reactions to avoid side reactions with ambient moisture .
Q. How can selective deprotection of Boc groups be achieved in complex substrates?
Advanced
- Acid selection : HBr/acetic acid (32%) removes Boc groups without disrupting peptidomimetic backbones .
- Stepwise deprotection : Use TFA for Boc removal in acid-labile systems, followed by neutralization to stabilize guanidine moieties .
Q. What side reactions occur with this reagent, and how are they mitigated?
Advanced
- Over-guanylation : Excess reagent leads to di-guanidinated by-products. Mitigate via strict stoichiometric control (1.2 equivalents) .
- Solvent incompatibility : Avoid DMF in Mitsunobu reactions to prevent side product formation .
- Base optimization : DIEA outperforms weaker bases (e.g., TEA) in minimizing racemization during peptide coupling .
Q. How does this reagent compare to alternative guanylation agents in selectivity?
Advanced
- Superior Boc protection : Unlike N-Boc-N′-TFA analogs, this reagent avoids trifluoroacetyl group interference, simplifying downstream deprotection .
- Reduced side reactions : Replaces problematic guanidination reagents (e.g., aminoimidazolone) to prevent unwanted cyclization .
Q. What strategies enable scalable synthesis using this reagent?
Advanced
- Gram-scale protocols : Adapt Mitsunobu conditions (DIAD/PPh3) for macrocycle synthesis, achieving 90% yields in final steps .
- Batch purification : Use flash column chromatography (DCM/EtOAc gradients) for intermediates, followed by lyophilization for final products .
Q. How is this reagent applied in structure-activity relationship (SAR) studies?
Advanced
Properties
CAS No. |
152120-54-2 |
---|---|
Molecular Formula |
C14H22N4O4 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) |
InChI Key |
QFNFDHNZVTWZED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N\C(=O)OC(C)(C)C)/N1C=CC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
Appearance |
Powder |
Pictograms |
Irritant |
Synonyms |
[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]-carbamic Acid 1,1-Dimethylethyl Ester; [[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid 1,1-Dimethylethyl Ester; 1-[N,N’-Di(tert-butoxycarbonyl)amidino]-1H- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.